molecular formula C8H6BrClN2 B11770474 6-Bromo-5-chloro-2-methyl-1H-benzimidazole CAS No. 221548-18-1

6-Bromo-5-chloro-2-methyl-1H-benzimidazole

Cat. No.: B11770474
CAS No.: 221548-18-1
M. Wt: 245.50 g/mol
InChI Key: SJJUHQDEQLCDLA-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2-methyl-1H-benzimidazole is a substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmaceuticals, known for its structural similarity to naturally occurring nucleotides, which allows it to interact effectively with biopolymers in living systems . This specific compound, featuring bromo and chloro substituents, serves as a versatile building block for the synthesis of more complex molecules. Its halogen atoms make it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and other substitution chemistries. Benzimidazole derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anthelmintic properties . Research into novel benzimidazole compounds is particularly relevant in the antimicrobial field for developing new agents to combat drug-resistant microbes . Furthermore, in oncology, benzimidazole derivatives have shown potential as anticancer agents through mechanisms such as DNA interaction and enzyme inhibition . The specific substitution pattern on the benzimidazole ring is critical to its biological activity and physical properties, influencing factors like molecular geometry, electronic distribution, and lipophilicity . Researchers utilize this compound and its derivatives in molecular docking studies to predict binding modes and interactions with biological targets like enzymes . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221548-18-1

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-6-chloro-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)

InChI Key

SJJUHQDEQLCDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Cl)Br

Origin of Product

United States

Spectroscopic and Structural Elucidation of 6 Bromo 5 Chloro 2 Methyl 1h Benzimidazole

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

Detailed experimental data is required to describe the structural confirmation of 6-bromo-5-chloro-2-methyl-1H-benzimidazole using high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Specific proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, coupling constants, and signal assignments are not available in the searched scientific literature. This information is crucial for characterizing the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy for Identification of Functional Groups

The characteristic absorption bands from IR spectroscopy, which would confirm the presence of functional groups such as N-H and C-N bonds within the benzimidazole (B57391) ring and vibrations associated with the substituted benzene (B151609) ring, have not been documented for this compound in available sources.

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Analysis

While the molecular weight is known to be approximately 245.5 g/mol , specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern that would confirm the compound's structure and elemental composition, are not publicly available.

Crystallographic Analysis and Solid-State Structural Characterization

Information regarding the solid-state structure of this compound is not available.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules arrange themselves in a crystal lattice.

Further empirical research is required to generate the necessary data for a complete spectroscopic and structural analysis of this compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Chloro 2 Methyl 1h Benzimidazole

Quantum Chemical Studies Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. These studies provide fundamental information about a compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

For a molecule like 6-Bromo-5-chloro-2-methyl-1H-benzimidazole, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. This would involve calculating bond lengths, bond angles, and dihedral angles. While studies have performed these calculations for similar molecules like 5,6-dichloro-2-methyl-1H-benzimidazole and various bromo-substituted benzimidazoles, specific optimized structural parameters for the titular compound are not documented.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic properties and chemical reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. For related benzimidazole (B57391) derivatives, HOMO-LUMO gaps have been calculated to assess their conductivity and stability, but these values have not been published for this compound.

Prediction of Spectroscopic Parameters

DFT methods can accurately predict spectroscopic data, such as FT-IR and UV-Visible absorption spectra. By calculating vibrational frequencies and electronic transitions, researchers can compare theoretical data with experimental results to confirm the molecular structure. This comparative analysis is a standard validation step, but no such theoretical or experimental spectra are available for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound. This technique would be valuable for understanding how this compound behaves in a biological environment, such as in solution or near a protein. Currently, there are no published MD simulation studies focused on this compound.

Molecular Docking and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential drug targets and understanding interactions at the molecular level.

Ligand-Protein Interaction Profiling

For many benzimidazole derivatives, molecular docking has been used to predict their binding affinity and interaction modes with various protein targets, including enzymes like urease and DNA gyrase, as well as receptors implicated in cancer. These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, a specific ligand-protein interaction profile for this compound has not been reported, leaving its potential biological targets unidentified through computational means.

Elucidation of Potential Binding Pockets and Interaction Modes

Computational docking simulations are pivotal in identifying and characterizing potential binding sites for this compound within various protein targets. These theoretical studies suggest that the molecule's unique substitution pattern—a bromine atom at the 6-position, a chlorine at the 5-position, and a methyl group at the 2-position—governs its interaction profile.

The benzimidazole core, a well-known pharmacophore, typically engages in a variety of non-covalent interactions. For this compound, molecular docking studies on analogous systems indicate that the N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen can serve as a hydrogen bond acceptor.

The halogen substituents play a crucial role in modulating the binding affinity. The bromine and chlorine atoms can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. Furthermore, these bulky halogen atoms contribute to van der Waals interactions, enhancing the molecule's fit within hydrophobic pockets of a receptor. The 2-methyl group can also contribute to hydrophobic interactions and provide steric hindrance that may influence the molecule's orientation within a binding site.

Computational studies on similar benzimidazole derivatives targeting kinases, for instance, have shown that the benzimidazole scaffold can fit into the ATP-binding pocket, with substituents forming key interactions with surrounding amino acid residues. While specific data for this compound is not extensively published, theoretical models predict a high likelihood of interactions with residues in hydrophobic and moderately polar environments.

Interaction Type Potential Interacting Groups on the Ligand Potential Interacting Protein Residues
Hydrogen BondingImidazole N-H (donor), Imidazole N (acceptor)Aspartate, Glutamate, Serine, Threonine, Histidine
Halogen BondingBromine, ChlorineCarbonyl oxygen of the peptide backbone, Aspartate, Glutamate
Hydrophobic InteractionsBenzene (B151609) ring, 2-methyl groupAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingBenzimidazole ring systemPhenylalanine, Tyrosine, Tryptophan, Histidine

Theoretical Studies on Chemical Reactivity and Proposed Reaction Pathways

Analysis of Electrophilic and Nucleophilic Sites within the Molecular Framework

Density Functional Theory (DFT) calculations are instrumental in mapping the electronic landscape of this compound, thereby identifying its reactive centers. The Molecular Electrostatic Potential (MEP) surface is a key output of these calculations, providing a visual representation of the charge distribution.

For this molecule, the regions of negative electrostatic potential (nucleophilic sites) are expected to be concentrated around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. These sites are prone to attack by electrophiles. Conversely, the regions of positive electrostatic potential (electrophilic sites) are anticipated to be located around the hydrogen atom attached to the nitrogen (the N-H proton), making it susceptible to deprotonation by a base.

The carbon atoms of the benzene ring, particularly those bonded to the electron-withdrawing halogen atoms, will have a reduced electron density, making them potential sites for nucleophilic aromatic substitution, although such reactions are generally challenging. The methyl group at the 2-position is generally considered electron-donating, which can slightly influence the reactivity of the imidazole part of the molecule.

Frontier Molecular Orbital (FMO) theory provides further insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For substituted benzimidazoles, the HOMO is typically distributed over the benzimidazole ring system, while the LUMO is also located on the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Parameter Predicted Characteristics for this compound
Nucleophilic Sites Nitrogen atoms of the imidazole ring
Electrophilic Sites Hydrogen atom of the N-H group, Carbon atoms attached to halogens
HOMO Distribution Primarily on the benzimidazole ring system
LUMO Distribution Primarily on the benzimidazole ring system
HOMO-LUMO Gap Moderate, indicating a balance of stability and reactivity

Mechanistic Insights into Potential Chemical Transformations and Stability

Theoretical studies on the reaction mechanisms involving benzimidazole derivatives provide a framework for understanding the potential chemical transformations of this compound. The presence of the N-H proton makes tautomerism a key consideration. The proton can migrate between the two nitrogen atoms of the imidazole ring, leading to two tautomeric forms in equilibrium. Computational calculations can predict the relative energies of these tautomers and the energy barrier for their interconversion.

The halogen atoms on the benzene ring open up possibilities for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. Theoretical investigations into these reaction mechanisms for similar halo-substituted heterocycles have elucidated the intricate steps of oxidative addition, transmetalation, and reductive elimination. These computational models can help in predicting the most favorable reaction conditions and potential side products.

Structure Activity Relationship Sar Studies of Halogenated Benzimidazole Derivatives with Specific Reference to Substitution Patterns

Influence of Halogen Substituents (Bromine at C-6, Chlorine at C-5) on Biological Interactions

The presence of halogen atoms at the C-5 and C-6 positions of the benzimidazole (B57391) ring significantly influences the molecule's physicochemical properties, which in turn dictates its interaction with biological targets. The specific combination of bromine at C-6 and chlorine at C-5 in 6-Bromo-5-chloro-2-methyl-1H-benzimidazole results in a unique electronic and steric profile.

Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (σ-effect) and electron-donating through the resonance effect (π-effect). For bromine and chlorine, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This withdrawal of electron density from the benzene (B151609) ring of the benzimidazole nucleus can modulate the pKa of the imidazole (B134444) nitrogen atoms, which is crucial for the formation of hydrogen bonds with biological targets.

The presence of two adjacent halogens in the 5,6-dihalo substitution pattern, as seen in the target molecule, enhances the hydrophobicity of that region of the molecule. This increased lipophilicity can facilitate passage through biological membranes and enhance binding to hydrophobic pockets within target proteins, such as kinases. nih.gov

Table 1: Electronic and Steric Properties of Halogen Substituents
HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Inductive EffectResonance Effect
Chlorine (Cl)1.753.16-I (Electron-withdrawing)+R (Electron-donating)
Bromine (Br)1.852.96-I (Electron-withdrawing)+R (Electron-donating)

The electronic and steric effects of the 6-bromo and 5-chloro substituents directly impact the binding affinity and selectivity of the benzimidazole scaffold. The electron-withdrawing nature of these halogens can enhance the acidity of the N-H proton of the imidazole ring, making it a better hydrogen bond donor. Furthermore, the halogen atoms themselves can participate in non-covalent interactions known as halogen bonds, where the electropositive region on the pole of the halogen atom (σ-hole) interacts with a nucleophilic site on the biological target.

Studies on dihalogenated benzimidazoles have demonstrated their potential as inhibitors of various enzymes, including kinases and viral polymerases. For instance, research on 5,6-dichlorobenzimidazole derivatives has shown that the dichloro substitution pattern contributes to potent anticancer and antiviral activities. nih.govnih.gov The replacement of one chlorine with a bromine, as in this compound, would be expected to subtly alter the electronic distribution and increase the lipophilicity, potentially leading to altered binding affinities and selectivity profiles. The order of antiviral activity against human cytomegalovirus (HCMV) for dihalobenzimidazole ribonucleosides has been reported as I ≈ Br ≈ Cl >> F. nih.gov This suggests that the larger, more polarizable halogens at these positions are beneficial for this particular activity.

Role of the Methyl Group at C-2 and N-1 Substitution in Modulating Activity

The substituents at the C-2 and N-1 positions of the benzimidazole ring play a pivotal role in fine-tuning the biological activity of the molecule.

The C-2 position of the benzimidazole ring is a key site for substitution, and the nature of the substituent at this position can dramatically influence the molecule's interaction with biological targets. A methyl group at the C-2 position, as in this compound, is a relatively small, lipophilic group.

Compared to an unsubstituted C-2 position, the methyl group provides a steric handle that can orient the molecule within a binding site. It can also influence the electronic properties of the imidazole ring, albeit to a lesser extent than the halogen substituents on the benzene ring. Quantitative structure-activity relationship (QSAR) analyses of some benzimidazole series have indicated that the presence of a methyl group at C-2 can be favorable for certain biological activities. nih.gov

The N-1 position of the benzimidazole ring is another critical point for modification that significantly impacts the biological activity profile. The hydrogen atom at the N-1 position can act as a hydrogen bond donor. Substitution at this position removes this hydrogen bond donor capability but allows for the introduction of a wide variety of functional groups that can explore different regions of a target's binding site.

N-1 substitution can be used to:

Improve solubility and pharmacokinetic properties: Introduction of polar groups can enhance aqueous solubility.

Introduce additional binding interactions: Functional groups can be added to form hydrogen bonds, ionic interactions, or van der Waals interactions with the target protein.

Modulate selectivity: The size, shape, and chemical nature of the N-1 substituent can be tailored to achieve selectivity for a particular biological target.

For example, in the development of antiviral benzimidazoles, N-1 substitution with ribofuranosyl moieties has been a common strategy to mimic endogenous nucleosides and interact with viral polymerases. nih.gov In other contexts, such as kinase inhibition, N-1 substitution with various alkyl, aryl, or heterocyclic groups has been shown to be crucial for achieving high potency and selectivity. nih.gov

Table 2: Influence of N-1 Substitution on Benzimidazole Activity
N-1 SubstituentPotential Effect on ActivityExample Biological Target Class
-H (unsubstituted)Acts as a hydrogen bond donor.Various enzymes and receptors
Small alkyl groupsIncreases lipophilicity; can probe small hydrophobic pockets.Kinases, GPCRs
Aryl or heteroaryl groupsCan introduce π-π stacking interactions; allows for further functionalization.Kinases, viral proteins
Ribofuranosyl moietiesMimics natural nucleosides.Viral polymerases

Comparative SAR Analysis with Positional Isomers and Other Benzimidazole Analogs

For instance, the antiviral activity of dihalogenated benzimidazole ribonucleosides is highly dependent on the substitution pattern. The 5,6-dihalo isomers have been found to be generally more active than other positional isomers. nih.gov This suggests that the electronic and steric environment created by substituents at the 5 and 6 positions is particularly favorable for interaction with certain biological targets. A comparative study of halogenated benzimidazole ribosides showed that a monobromodichloro derivative had significantly higher activity in inhibiting cellular RNA synthesis and proliferation compared to dibromo and dichloro derivatives, with activities ranked 20:2.5:1, respectively. nih.gov

Furthermore, the nature of the halogen itself is a critical factor. In a series of 2-chloro-5,6-dihalogenated-1-β-D-ribofuranosylbenzimidazoles, the order of activity against human cytomegalovirus was found to be I ≈ Br ≈ Cl >> F. nih.gov This highlights the importance of the size and polarizability of the halogen atom at these positions.

When compared to other benzimidazole analogs with different C-2 substituents, the C-2 methyl group of the target compound is a relatively simple modification. More complex C-2 substituents, such as substituted phenyl rings or extended alkyl chains, can introduce additional points of interaction and significantly alter the biological activity profile. For example, in a series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives designed as urease inhibitors, further substitution on a phenyl ring attached at the N-1 position led to highly potent compounds. researchgate.net This indicates that while the core this compound scaffold provides a foundation for biological activity, further modifications at the N-1 position are a viable strategy for optimization.

Assessment of Substituent Positioning Effects (e.g., C-2 vs. C-5/C-6 Halogenation)

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2, C-5, and C-6 positions of the benzimidazole nucleus are pivotal in determining the pharmacological effect. rsc.org The effects of halogenation are highly position-dependent, with substituents at the C-2 position often modulating the activity established by substitutions on the benzene ring portion (C-5 and C-6).

Research into antiviral agents highlights the distinct roles of these positions. For instance, in a series of 5,6-dichlorobenzimidazole ribonucleosides tested against human cytomegalovirus (HCMV), the parent compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), which is halogenated only on the benzene ring, showed weak activity. nih.gov However, the introduction of a halogen at the C-2 position dramatically increased antiviral potency without a significant rise in cytotoxicity. nih.gov Changing the C-2 substituent from chlorine (in TCRB) to bromine (in BDCRB) resulted in a four-fold increase in activity against HCMV, demonstrating that both the presence and the nature of the C-2 halogen are critical for optimizing biological effect. nih.gov

Table 1: Effect of C-2 Halogenation on Anti-HCMV Activity of 5,6-Dichlorobenzimidazole Ribonucleosides
CompoundC-2 SubstituentC-5/C-6 SubstituentsAnti-HCMV Activity (IC₅₀)Reference
DRB-H5,6-Dichloro42 µM nih.gov
TCRB-Cl5,6-Dichloro2.9 µM nih.gov
BDCRB-Br5,6-Dichloro~0.7 µM nih.gov
Activity reported as a 4-fold increase relative to TCRB. nih.gov

Similarly, the pattern of halogenation on the C-5 and C-6 positions establishes a foundation of activity that can determine the compound's primary mechanism. A comparative study of various halogenated benzimidazole ribosides revealed significant differences in their ability to inhibit cellular RNA synthesis and proliferation. nih.gov A monobromodichloro derivative was found to be approximately 20 times more potent than the 5,6-dichloro derivative (DRB), indicating that the specific combination and placement of different halogens on the benzene ring can fine-tune potency. nih.gov

Table 2: Effect of C-5/C-6 Halogenation Patterns on Inhibition of Cell Proliferation
CompoundC-5/C-6 Halogenation PatternActivity (IC₅₀ for Cell Proliferation)Relative Potency RatioReference
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole5,6-Dichloro38 µM1 nih.gov
5,6-dibromo-1-β-D-ribofuranosylbenzimidazole5,6-Dibromo12 µM~3.2 nih.gov
5-(or 6-)Bromo-4,6-(or 5,7-)dichloro-1-β-D-ribofuranosylbenzimidazoleMonobromodichloro1.7 µM~22.4 nih.gov

Further studies on 2-aminobenzimidazoles as inhibitors of the NF-κB pathway found that substituents at the C-5 position were generally better tolerated than those at the C-6 position, suggesting subtle steric and electronic influences on receptor binding. psu.edu This underscores that even between the adjacent C-5 and C-6 positions, the precise location of a substituent can be a critical determinant of biological activity.

Correlation of Specific Structural Features with Observed Mechanistic Biological Outcomes

Specific halogenation patterns on the benzimidazole scaffold are frequently correlated with distinct mechanisms of action. The strategic placement of halogens can direct the molecule to interact with specific biological targets, such as protein kinases, viral enzymes, or cellular transcription machinery.

Halogenated benzimidazoles are a well-established class of protein kinase inhibitors . mdpi.comrsc.org The addition of halogen substituents can profoundly influence the binding affinity of these compounds to the kinase active site. mdpi.com This is achieved through the modulation of electronic properties and the formation of specific halogen bonds, which can enhance potency and selectivity for targets like cyclin-dependent kinases (CDK2), Aurora kinases, and tyrosine kinases. mdpi.comtandfonline.com For example, 2,5,6-trisubstituted benzimidazoles have been developed as potent antitubercular agents that function by inhibiting the assembly of the essential bacterial cell division protein Mtb-FtsZ. nih.gov

The antiviral activity of benzimidazoles is also strongly linked to their substitution patterns. The 2,5,6-trihalogenated benzimidazole ribonucleosides, such as TCRB and BDCRB, are potent and selective inhibitors of human cytomegalovirus (HCMV) replication. nih.govnih.gov Their mechanism is distinct from that of their C-2 unsubstituted counterpart, DRB. While DRB is known for its broad inhibition of cellular RNA synthesis, the potent anti-HCMV activity of TCRB and BDCRB suggests a more specific interaction with viral processes. nih.govnih.gov

Indeed, a key mechanistic outcome associated with C-5/C-6 di-halogenation is the inhibition of cellular RNA synthesis . Compounds like 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) have been shown to selectively inhibit nuclear heterogeneous RNA and messenger RNA synthesis. nih.gov This action is thought to underlie its effects on cell proliferation and its ability to enhance interferon production by blocking the synthesis of RNA involved in the shutoff of the interferon response. nih.gov

The following table summarizes the correlation between specific halogenated benzimidazole structures and their associated biological mechanisms.

Table 3: Correlation of Halogenated Benzimidazole Structures with Biological Mechanisms
Structural FeatureExample Compound(s)Observed Mechanistic OutcomeReference
5,6-Dichloro-1-ribofuranosylDRBSelective inhibition of nuclear heterogeneous RNA and messenger RNA synthesis. nih.gov
2,5,6-Trichloro-1-ribofuranosylTCRBPotent and selective inhibition of human cytomegalovirus (HCMV) replication. nih.gov
2-Bromo-5,6-dichloro-1-ribofuranosylBDCRBPotent and selective inhibition of human cytomegalovirus (HCMV) replication. nih.gov
Substituted 2-Aminobenzimidazole with C-5/C-6 groupsCID-2858522 seriesSelective inhibition of NF-κB activation induced by the Protein Kinase C (PKC) pathway. psu.edu
General HalogenationSaracatinib, PonatinibInhibition of protein kinase activity through enhanced binding affinity. mdpi.com
2,5,6-TrisubstitutionSB-P17G seriesInhibition of M. tuberculosis FtsZ assembly and GTPase activity. nih.gov

Mechanistic Insights into Biological Activities Attributed to Halogenated Benzimidazoles

Mechanisms of Anticancer Actions Exhibited by Benzimidazole (B57391) Derivatives

Benzimidazole derivatives have emerged as a versatile class of compounds with significant potential in cancer therapeutics. nih.gov Their anticancer effects are attributed to a variety of mechanisms, ranging from the inhibition of crucial enzymes to interference with fundamental cellular processes. nih.gov The inherent structural flexibility of the benzimidazole ring system allows for modifications that can be tailored to interact with specific biological targets involved in cancer progression. nih.gov

Inhibition of Key Enzymes Involved in Cancer Cell Proliferation and Survival

A primary strategy through which benzimidazole derivatives exert their anticancer effects is by inhibiting enzymes that are critical for the growth and survival of cancer cells. These enzymes are often dysregulated in malignancies, making them attractive targets for therapeutic intervention.

Kinases: Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways controlling proliferation, differentiation, and apoptosis. researchgate.net Many benzimidazole derivatives have been developed as potent kinase inhibitors. nih.gov They can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate. researchgate.net For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and HER2, which are overexpressed in various cancers, including breast cancer. nih.govfrontiersin.org By blocking these kinases, the compounds can disrupt downstream signaling cascades such as the PI3K/Akt and MEK/Erk pathways, ultimately leading to cell cycle arrest and apoptosis. nih.gov Some benzimidazole compounds are also designed as multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govcrsubscription.com Cancer cells, with their high rate of proliferation, are particularly dependent on the activity of these enzymes. nih.gov Benzimidazole derivatives can function as topoisomerase inhibitors, acting as "poisons" that stabilize the transient enzyme-DNA cleavage complex. nih.govtandfonline.com This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov For example, certain bis-benzimidazole derivatives have been shown to be potent inhibitors of both topoisomerase I and topoisomerase II. nih.govtandfonline.com The flexible nature of the bis-benzimidazole structure allows for high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex. nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and some amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. frontiersin.org Some benzimidazole derivatives have been designed to act as DHFR inhibitors, thereby showing potential as anticancer agents. nih.govresearchgate.net

Enzyme TargetBenzimidazole Derivative TypeMechanism of InhibitionReference
Protein Kinases (e.g., EGFR, HER2)2-aryl benzimidazolesATP-competitive inhibition, blocking downstream signaling pathways (PI3K/Akt, MEK/Erk). nih.govnih.gov
Topoisomerases (I and II)bis-benzimidazolesStabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks. nih.govtandfonline.com
Dihydrofolate Reductase (DHFR)Various substituted benzimidazolesCompetitive inhibition, disrupting nucleotide synthesis. nih.govnih.gov

Interference with Cellular Pathways Leading to Altered Cellular Functions

Beyond direct enzyme inhibition, benzimidazole derivatives can disrupt various cellular pathways that are fundamental for cancer cell function.

One of the most well-studied mechanisms is the disruption of microtubule polymerization. nih.gov Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Several benzimidazole compounds, including repurposed anthelmintic drugs like mebendazole and fenbendazole, act as microtubule-destabilizing agents. nih.gov By binding to tubulin, they inhibit its polymerization into microtubules, which disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net

Benzimidazole derivatives can also modulate apoptotic pathways. biotech-asia.org They can induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. This can involve increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c, and the activation of caspases. biotech-asia.org Furthermore, some derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2. frontiersin.orgbiotech-asia.org Certain compounds have been shown to activate the expression of death receptor 5 (DR5) through the JNK signaling pathway, enhancing the apoptotic response in cancer cells. nih.gov

DNA Interaction Mechanisms, Including Intercalation and Alkylation Properties

The interaction of benzimidazole derivatives with DNA is another significant mechanism contributing to their anticancer activity. bohrium.com These interactions can occur in several ways, leading to the inhibition of DNA replication and transcription. researchgate.net

Many benzimidazole derivatives function as DNA minor groove binders, showing a preference for AT-rich sequences. nih.govnih.gov The binding of these molecules to the minor groove can alter the conformation of DNA, which can interfere with the binding of essential proteins like transcription factors and enzymes. nih.gov

Another mode of interaction is DNA intercalation, where the planar aromatic structure of the benzimidazole derivative inserts itself between the base pairs of the DNA double helix. researchgate.netrsc.org This intercalation can cause a distortion of the DNA structure, unwinding the helix and increasing its length, which can inhibit the processes of replication and transcription. rsc.org

Some benzimidazole derivatives also possess alkylating properties. These compounds can form covalent bonds with DNA bases, leading to DNA damage that can trigger cell cycle arrest and apoptosis if not repaired. nih.gov

DNA Interaction MechanismDescriptionConsequence for Cancer Cells
Minor Groove Binding Non-covalent binding to the minor groove of the DNA double helix, often at AT-rich sequences.Altered DNA conformation, inhibition of protein-DNA interactions. nih.govnih.gov
Intercalation Insertion of the planar benzimidazole structure between DNA base pairs.Distortion of the DNA helix, inhibition of DNA replication and transcription. researchgate.netrsc.org
Alkylation Formation of covalent bonds with DNA bases.DNA damage, triggering of apoptosis. nih.gov

Mechanisms of Antimicrobial Effects of Benzimidazole Compounds

The benzimidazole scaffold is also the basis for a range of compounds with potent antimicrobial activity, including antibacterial and antifungal effects. wisdomlib.org

Disruption of Bacterial Enzyme Function Leading to Cell Death

A key mechanism of antibacterial action for benzimidazole derivatives is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a degree of selective toxicity. technologypublisher.com

One such target is DNA gyrase, a type II topoisomerase found in bacteria that is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. crsubscription.comnih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. nih.gov Some bisbenzimidazole derivatives have been identified as excellent inhibitors of E. coli DNA topoisomerase I, demonstrating high selectivity over mammalian topoisomerases. clemson.educlemson.edu

Antifungal Modalities and Efficacy

Benzimidazole derivatives are widely used as broad-spectrum systemic fungicides. apsnet.org Their antifungal activity stems from their ability to interfere with critical fungal cellular processes.

The primary mechanism of action for many antifungal benzimidazoles, such as carbendazim, is the disruption of microtubule assembly by binding to fungal β-tubulin. apsnet.org This interference with microtubule function inhibits hyphal growth and cell division, effectively halting the proliferation of the fungus. apsnet.org The selectivity of these compounds is due to a higher binding affinity for fungal tubulin compared to mammalian tubulin. apsnet.org

Another important antifungal mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is the major sterol component of the fungal cell membrane, and its synthesis is essential for membrane integrity and function. Some benzimidazole-oxadiazole and benzimidazole-triazole hybrids have been shown to inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. mdpi.comnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in disruption of the cell membrane and fungal cell death. nih.gov

Antimicrobial TargetOrganismMechanism of Action
DNA Gyrase / Bacterial Topoisomerase IBacteriaInhibition of enzyme activity, leading to disruption of DNA synthesis. nih.govclemson.edu
β-TubulinFungiInhibition of microtubule polymerization, disrupting cell division and hyphal growth. apsnet.org
Lanosterol 14-α-demethylase (CYP51)FungiInhibition of ergosterol biosynthesis, leading to cell membrane disruption. mdpi.comnih.gov

Broader Scope of Enzyme Inhibition as a Mode of Action for Benzimidazole Scaffolds

The benzimidazole core structure is a versatile scaffold for the design of various enzyme inhibitors. nih.gov Its derivatives have been shown to target a wide range of enzymes, including protein kinases, which are crucial regulators of cellular processes. nih.gov The inhibitory activity of these compounds is often attributed to their ability to compete with endogenous ligands, such as ATP, for binding to the enzyme's active site. nih.gov

Halogenation of the benzimidazole ring has been a strategic approach to enhance the inhibitory potency and selectivity of these compounds. mdpi.com The presence of bromine and chlorine atoms can influence the electronic and steric properties of the molecule, leading to more favorable interactions with the target enzyme. mdpi.com For instance, halogenated benzimidazoles have demonstrated significant inhibitory activity against several protein kinases, including those involved in cancer progression. mdpi.com

Computational and experimental studies on halogenated benzimidazoles have provided valuable insights into their interactions with protein targets. Molecular docking studies, for example, predict the binding modes and affinities of these compounds within the active sites of enzymes.

Research on compounds structurally related to 6-Bromo-5-chloro-2-methyl-1H-benzimidazole, such as 6-bromobenzimidazole, has shed light on its potential as an anti-breast cancer agent through interactions with the estrogen sulfotransferase receptor. researchgate.net Docking studies of 6-bromobenzimidazole with this receptor (PDB ID: 1AQU) have indicated a strong binding affinity. researchgate.net

Similarly, studies on other halogenated benzimidazoles, like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) and its derivatives, have revealed their interactions with protein kinases such as CK2α and PIM-1. nih.gov These interactions often involve hydrogen bonds and van der Waals contacts with key amino acid residues in the enzyme's active site. nih.gov For instance, the interaction of TBBi with the active site of CK2 involves the bromine atoms at positions 5 and 6 engaging with residues Glu114 and Val116. nih.gov

The following interactive table summarizes the predicted binding affinities of related halogenated benzimidazole compounds with their respective protein targets, as determined by in silico docking studies.

CompoundProtein TargetPDB IDBinding Affinity (kcal/mol)Interacting Residues (Predicted)
6-BromobenzimidazoleEstrogen Sulfotransferase1AQU-6.2Not specified in the provided abstract.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)PIM-1 Kinase-Not specifiedHydrogen bond with GLU89.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)CK2α Kinase-Not specifiedPi-Sigma interaction with VAL52. Bromine atoms at positions 5 and 6 interact with Glu114 and Val116.

Note: The data in this table is based on computational docking studies of compounds structurally related to this compound and should be interpreted as predictive.

By inhibiting specific enzymes, halogenated benzimidazoles can modulate various biochemical pathways, leading to a range of biological effects. The inhibition of protein kinases, for example, can disrupt signaling cascades that are essential for cell growth, proliferation, and survival. This disruption is a key mechanism behind the observed anti-cancer properties of many benzimidazole derivatives. nih.gov

Studies on 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2-Me-TBBi), a compound closely related to the subject of this article, have demonstrated its ability to induce apoptosis (programmed cell death) in leukemia cells. nih.gov This pro-apoptotic activity is linked to its inhibition of protein kinases like CK2 and PIM-1, which are known to be overactive in many cancers and play a role in suppressing apoptosis. nih.gov The inhibition of these kinases can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards cell death. mdpi.com

The modulation of these pathways can be further elucidated by examining the effects of these compounds on downstream cellular events. For example, the inhibition of CK2 can affect the phosphorylation of numerous substrates, including proteins involved in cell cycle regulation and DNA repair. Similarly, inhibiting PIM-1 can impact cell metabolism and survival pathways.

The following table outlines the observed effects of a related halogenated benzimidazole on key apoptosis-related proteins.

CompoundCell LineEffect on Pro-apoptotic Proteins (e.g., Bax)Effect on Anti-apoptotic Proteins (e.g., Bcl-2)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrid (Compound 6i)HepG2 (Liver Cancer)UpregulationDownregulation

Note: This data is from a study on a complex benzimidazole hybrid and serves as an example of how these scaffolds can modulate biochemical pathways. Direct experimental data for this compound is not currently available in the reviewed literature.

Non Clinical Applications of Halogenated Benzimidazole Derivatives

Agrochemical Research and Development

Halogenated benzimidazole (B57391) derivatives have been extensively investigated for their potential use in agriculture. The presence of halogens can enhance the efficacy, metabolic stability, and spectrum of activity of these compounds.

Investigations into Pesticidal Activity

Benzimidazole derivatives are a well-established class of fungicides and anthelmintics. The mode of action for their fungicidal and anthelmintic activity often involves the inhibition of microtubule assembly by binding to β-tubulin. This disruption of essential cellular processes is effective against a broad spectrum of parasitic worms and fungi. mdpi.com

Research has shown that the antimicrobial activity of benzimidazole derivatives is influenced by the nature and position of substituents on the bicyclic ring. nih.gov Specifically, 5-halobenzimidazole derivatives have been identified as promising candidates for broad-spectrum antimicrobial agents. nih.gov For instance, a library of 53 benzimidazole derivatives, including those with halo substituents, was screened against various bacteria and fungi, with some compounds showing potent activity. nih.gov While specific studies on the pesticidal activity of 6-bromo-5-chloro-2-methyl-1H-benzimidazole are not widely available, the known efficacy of related halogenated benzimidazoles suggests its potential as a subject for further investigation in the development of new pesticidal agents.

Table 1: Examples of Halogenated Benzimidazole Derivatives with Investigated Biological Activity

Compound/Derivative ClassInvestigated ActivityKey Findings
5-Halobenzimidazole DerivativesAntimicrobial (Antibacterial and Antifungal)Considered promising broad-spectrum antimicrobial candidates. nih.gov
5-Bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazoleAntibacterial and AntifungalShowed good efficacy against tested fungi and bacteria. researchgate.net
6-Chloro-1-methyl-N-(5-nitrothiazol-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxamideAntiprotozoalExhibited good antiprotozoal action. researchgate.net

Research on Herbicidal Properties and Applications

The investigation of benzimidazole derivatives has extended to their potential as herbicides. While this area is less explored compared to their fungicidal and insecticidal applications, some studies have indicated the herbicidal potential of this class of compounds. A study on substituted benzimidazoles showed herbicidal activity against Raphanus sativus L. (radish), suggesting that the benzimidazole scaffold can be a template for the development of new herbicides. nih.gov

The introduction of halogen atoms is a common strategy in the design of modern agrochemicals to enhance their efficacy. researchcommons.org Although specific research on the herbicidal properties of this compound is limited in publicly accessible literature, the general herbicidal potential of substituted benzimidazoles warrants further exploration of such dihalogenated derivatives.

Material Science Applications

The rigid structure and potential for functionalization of the benzimidazole ring make it a valuable building block in material science, particularly in the synthesis of dyes and polymers. The inclusion of halogen atoms can further influence the optical and thermal properties of these materials.

Utilization in the Synthesis of Dyes and Pigments

Benzimidazole derivatives can serve as precursors in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765). docsdrive.com The chromophoric system can be extended by coupling diazotized amino-benzimidazoles with various aromatic compounds. The nature and position of substituents on the benzimidazole ring, including halogens, can significantly affect the color and fastness properties of the resulting dyes. For example, the synthesis of disazo disperse dyes containing halogen atoms has been explored to improve heat and light fastness on polyester fabrics. kpi.ua While direct synthesis of dyes from this compound is not explicitly documented, its structure suggests it could be a potential intermediate for novel dye synthesis.

Exploration in Polymer Chemistry

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. dtu.dk These polymers are often synthesized through the condensation of aromatic tetramines with dicarboxylic acid derivatives. The incorporation of halogenated monomers into the polymer backbone is a strategy that can be used to modify the properties of the resulting PBI. While the direct polymerization of this compound has not been reported, the use of halogenated benzimidazole monomers in the synthesis of PBIs is an area of active research. dtu.dk The presence of bromo and chloro substituents could potentially enhance flame retardancy and modify the solubility and processing characteristics of the resulting polymers.

Future Research Directions and Unexplored Avenues for 6 Bromo 5 Chloro 2 Methyl 1h Benzimidazole

Exploration of Novel and Highly Efficient Synthetic Routes

The development of innovative and efficient synthetic pathways is paramount for advancing the study of 6-Bromo-5-chloro-2-methyl-1H-benzimidazole. While traditional methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, provide a foundational approach, future research should focus on more sophisticated and sustainable strategies. rsc.orgresearchgate.net

Key areas for exploration include:

Catalyst-Driven Methodologies: Investigating the use of novel catalysts, including nanomaterials and metal-organic frameworks, could lead to higher yields, milder reaction conditions, and improved purity of the final product. researchgate.net Green chemistry principles should be at the forefront of this research, aiming to minimize waste and energy consumption.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly reduce reaction times and improve yields for the synthesis of polysubstituted benzimidazoles. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for further research and development.

These advanced synthetic approaches will not only facilitate the availability of this compound for further studies but also pave the way for the creation of a diverse library of related derivatives.

Advanced Mechanistic Studies in Diverse Biological Systems

Understanding the precise mechanisms of action of this compound within biological systems is crucial for harnessing its therapeutic potential. The presence of both bromo and chloro substituents on the benzimidazole ring likely imparts unique electronic and lipophilic properties that influence its interactions with biological targets. nih.gov

Future mechanistic studies should focus on:

Target Identification and Validation: Employing techniques such as proteomics, genomics, and molecular docking to identify and validate the specific cellular targets of this compound. This could include enzymes, receptors, or nucleic acids involved in various disease pathways.

Enzyme Inhibition Kinetics: For identified enzymatic targets, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the binding affinity.

Cellular Pathway Analysis: Investigating the impact of the compound on specific signaling pathways within cells to elucidate its broader biological effects. This could involve studying its influence on processes such as apoptosis, cell cycle regulation, and inflammatory responses.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues with systematic modifications to the halogen substitution pattern and the methyl group at the 2-position will be instrumental in understanding the structural requirements for biological activity. nih.gov

A thorough understanding of its mechanism of action will be essential for guiding the development of this compound and its derivatives as potential therapeutic agents.

Development of Next-Generation Halogenated Benzimidazole Scaffolds for Specific Research Targets

Building upon the foundational knowledge of this compound, the development of next-generation halogenated benzimidazole scaffolds represents a promising avenue for drug discovery. nih.govrsc.org The benzimidazole core is a "privileged scaffold" in medicinal chemistry, and its unique halogenation pattern can be exploited to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Future research in this area should involve:

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. nih.gov This approach could lead to the development of multi-target drugs with improved efficacy.

Bioisosteric Replacement: Systematically replacing the bromine and chlorine atoms with other functional groups to fine-tune the compound's properties. This could involve exploring other halogens or pseudo-halogens to optimize target binding and metabolic stability.

Scaffold Diversification: Expanding beyond the 2-methyl substituent to introduce a wider range of functional groups at this position. This could lead to the discovery of derivatives with novel biological activities and improved drug-like properties. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 6-bromo-5-chloro-2-methyl-1H-benzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves bromination and chlorination of a benzimidazole precursor. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane under alkaline conditions (e.g., triethylamine) is a common approach. Optimization includes controlling stoichiometry (e.g., equimolar ratios of halogenating agents) and reaction time to minimize side products. Recrystallization from ethanol or DMSO is recommended for purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • ¹H NMR : Look for aromatic proton signals between δ 7.2–8.3 ppm and methyl group signals near δ 2.5 ppm. Substituent-induced splitting patterns help confirm regiochemistry .
  • FTIR : Stretching vibrations for C-Br (~590 cm⁻¹) and C-Cl (~745 cm⁻¹) are diagnostic. The imidazole C=N stretch appears near 1610 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 222.12) and isotopic patterns for Br/Cl aid in confirming molecular weight .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting common benzimidazole-associated pathways, such as kinase inhibition (e.g., EGFR) or antiproliferative activity. Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls like 5-fluorouracil and validate results with dose-response curves .

Advanced Research Questions

Q. How do substitution patterns (Br, Cl, methyl) influence the compound’s electronic structure and reactivity?

The electron-withdrawing bromine and chlorine substituents reduce electron density on the benzimidazole ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack. Computational methods (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity in further derivatization. The methyl group at position 2 sterically hinders substitution at adjacent positions .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Control for Purity : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Variability : Replicate assays across multiple cell lines and normalize data to internal standards (e.g., β-actin in Western blots).
  • Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate substituent effects .

Q. How can factorial design optimize reaction parameters for large-scale synthesis?

A 2³ factorial design can evaluate the impact of:

  • Temperature (e.g., 25°C vs. 60°C),
  • Solvent (polar vs. non-polar),
  • Catalyst Loading (0.1 eq vs. 0.5 eq).
    Response variables include yield and purity. Statistical tools (e.g., ANOVA) identify significant factors and interactions, reducing experimental runs by ~50% .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/DataInterpretation
¹H NMR (400 MHz, DMSO-d6)δ 2.45 (s, 3H, CH₃), δ 7.36 (s, 1H, Ar-H)Confirms methyl and aromatic protons
FTIR590 cm⁻¹ (C-Br), 745 cm⁻¹ (C-Cl)Halogen substituent identification

Q. Table 2: Factorial Design Parameters for Synthesis Optimization

FactorLow LevelHigh Level
Temperature25°C60°C
SolventDichloromethaneDMSO
Catalyst Loading0.1 eq0.5 eq

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.